Heptafluoro-3-methoxycyclopentene Heptafluoro-3-methoxycyclopentene
Brand Name: Vulcanchem
CAS No.:
VCID: VC20123433
InChI: InChI=1S/C6H3F7O/c1-14-5(11)3(8)2(7)4(9,10)6(5,12)13/h1H3
SMILES:
Molecular Formula: C6H3F7O
Molecular Weight: 224.08 g/mol

Heptafluoro-3-methoxycyclopentene

CAS No.:

Cat. No.: VC20123433

Molecular Formula: C6H3F7O

Molecular Weight: 224.08 g/mol

* For research use only. Not for human or veterinary use.

Heptafluoro-3-methoxycyclopentene -

Specification

Molecular Formula C6H3F7O
Molecular Weight 224.08 g/mol
IUPAC Name 1,2,3,3,4,4,5-heptafluoro-5-methoxycyclopentene
Standard InChI InChI=1S/C6H3F7O/c1-14-5(11)3(8)2(7)4(9,10)6(5,12)13/h1H3
Standard InChI Key KRJONBPWLXLTCB-UHFFFAOYSA-N
Canonical SMILES COC1(C(=C(C(C1(F)F)(F)F)F)F)F

Introduction

Heptafluoro-3-methoxycyclopentene, also known as 1,3,3,4,4,5,5-heptafluoro-2-methoxycyclopent-1-ene, is a fluorinated organic compound characterized by a cyclopentene ring substituted with a methoxy group and seven fluorine atoms. Its molecular formula is C₆H₃F₇O, and it is of significant interest in various scientific fields due to its unique chemical and physical properties imparted by the high degree of fluorination.

Synthesis Methods

The synthesis of Heptafluoro-3-methoxycyclopentene typically involves the fluorination of cyclopentene derivatives. Industrial production often employs large-scale fluorination processes using specialized equipment designed to handle reactive fluorine gas. Key considerations include careful control of reaction conditions such as temperature and pressure to achieve high yields and purity.

Applications and Research Findings

Heptafluoro-3-methoxycyclopentene has diverse applications across various fields, including materials science and organic chemistry. Its unique properties make it a potential component for liquid crystals due to its chemical stability, wide operating temperature ranges, and specific refractive indices. Additionally, fluorinated compounds like this often exhibit enhanced biological activity, which could lead to applications in pharmaceuticals.

Chemical Reactions and Mechanisms

The compound undergoes various chemical reactions, primarily due to its reactivity influenced by the fluorine atoms. These atoms enhance the electrophilic character of the cyclopentene ring, making it reactive towards nucleophiles. The methoxy group plays a role in stabilizing intermediates during reactions, facilitating transformations such as oxidation and substitution.

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